2,4-Dichloro-6-methylbenzonitrile

Organic Synthesis Regioselective Reactions Nitrile Hydrolysis

2,4-Dichloro-6-methylbenzonitrile (CAS 175277-98-2) is a sterically and electronically differentiated building block for selective synthesis. The ortho-methyl group shields the nitrile, enabling controlled stepwise hydrolysis where non-methylated analogs would react prematurely, while its electron-donating effect redirects Pd-catalyzed coupling regioselectivity. With a melting point of 79–81°C—~65°C lower than 2,6-dichlorobenzonitrile—it streamlines process-scale handling without heated transfer lines. Sourced at ≥97% GC purity for agrochemical and medicinal chemistry R&D. Inquire for bulk or custom quantities.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 175277-98-2
Cat. No. B067412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methylbenzonitrile
CAS175277-98-2
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)Cl)Cl
InChIInChI=1S/C8H5Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
InChIKeyNFPYAMXNKNDVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-methylbenzonitrile (CAS 175277-98-2) Technical Baseline and Sourcing Profile


2,4-Dichloro-6-methylbenzonitrile (CAS 175277-98-2, C₈H₅Cl₂N, MW 186.04) is a dichlorinated methylbenzonitrile derivative characterized by a 2,4-dichloro substitution pattern and a methyl group ortho to the nitrile [1]. It exists as a pale cream to white crystalline solid with a melting point of 79-81 °C and a predicted boiling point of 287 °C at 760 mmHg . The compound is commercially available as a research chemical and synthetic intermediate, with standard purity specifications of ≥97% (GC) .

Why 2,4-Dichloro-6-methylbenzonitrile Cannot Be Casually Replaced by Other Dichlorobenzonitriles


Substitution of 2,4-dichloro-6-methylbenzonitrile with structurally related analogs such as 2,6-dichlorobenzonitrile or 2,4-dichlorobenzonitrile is scientifically unsound due to fundamentally divergent steric and electronic properties. The presence of the ortho-methyl group introduces significant steric hindrance at the reactive nitrile site, altering nucleophilic addition and cross-coupling reaction rates . The specific 2,4-dichloro pattern, combined with the electron-donating methyl group, modulates the aromatic ring's electron density in a manner that cannot be replicated by non-methylated or differently substituted analogs . Furthermore, thermodynamic data reveal substantial differences in volatility and phase behavior between dichlorobenzonitrile isomers: 2,6-dichlorobenzonitrile exhibits a sublimation enthalpy of 88.3 ± 0.6 kJ·mol⁻¹, while 2,4-dichlorobenzonitrile requires only 79.9 ± 0.6 kJ·mol⁻¹, confirming that even positional isomerism yields distinct physical properties [1]. The methyl substituent in the target compound further amplifies these differences, directly impacting purification, handling, and downstream synthetic outcomes.

Quantitative Differentiation Evidence for 2,4-Dichloro-6-methylbenzonitrile (CAS 175277-98-2) Against In-Class Analogs


Steric Hindrance from ortho-Methyl Group Directs Regioselective Nitrile Transformations

The ortho-methyl group in 2,4-dichloro-6-methylbenzonitrile creates steric shielding of the nitrile carbon, reducing the rate of nucleophilic attack compared to non-methylated analogs such as 2,4-dichlorobenzonitrile. This steric effect can be exploited to achieve higher regioselectivity in stepwise transformations where selective nitrile reactivity is required .

Organic Synthesis Regioselective Reactions Nitrile Hydrolysis

Electronic Modulation by Methyl Group Alters Aromatic Ring Reactivity in Cross-Coupling

The electron-donating methyl group at the 6-position increases electron density on the aromatic ring of 2,4-dichloro-6-methylbenzonitrile relative to 2,4-dichlorobenzonitrile. This electronic perturbation affects the rate and regioselectivity of palladium-catalyzed cross-coupling reactions at the chlorine-bearing positions, with the methyl group activating the ring toward oxidative addition at specific sites .

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Distinct Solid-State Properties Enable Differentiated Purification and Handling

2,4-Dichloro-6-methylbenzonitrile exhibits a melting point range of 79-81 °C, which is substantially higher than that of some positional isomers (e.g., 2,5-dichloro-4-methylbenzonitrile with melting point data varying) and lower than non-methylated 2,6-dichlorobenzonitrile (mp 145-146 °C) [1]. This intermediate melting point facilitates convenient handling as a crystalline solid at room temperature while enabling straightforward recrystallization from common organic solvents for purity enhancement .

Process Chemistry Crystallization Purification

Volatility and Vapor Pressure Characteristics Distinguish from 2,6-Dichlorobenzonitrile

Thermodynamic measurements on dichlorobenzonitrile isomers demonstrate that 2,4-dichlorobenzonitrile has a standard sublimation enthalpy of 79.9 ± 0.6 kJ·mol⁻¹ at 298.15 K, while 2,6-dichlorobenzonitrile requires 88.3 ± 0.6 kJ·mol⁻¹ [1]. Although direct vapor pressure data for 2,4-dichloro-6-methylbenzonitrile are not reported, the presence of the methyl group is expected to further lower vapor pressure relative to the non-methylated 2,4-dichlorobenzonitrile, enhancing its suitability for applications requiring reduced volatility.

Environmental Fate Process Engineering Thermodynamics

Documented Synthetic Utility as a Versatile Intermediate for Pharmaceuticals and Agrochemicals

2,4-Dichloro-6-methylbenzonitrile is explicitly utilized as a synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals, with the dichloro and methyl substitutions influencing both electronic properties and steric hindrance to affect reactivity . It has been employed in analogy to Example 6A from a patent procedure, undergoing subsequent treatment with 4N hydrochloric acid in dioxane to yield a deprotected amine derivative, demonstrating its practical synthetic application .

Agrochemical Intermediates Pharmaceutical Synthesis Building Blocks

Commercial Availability with Standardized Purity and Hazard Classification

2,4-Dichloro-6-methylbenzonitrile is commercially available from multiple reputable suppliers with a standard purity specification of ≥97% (GC) . The compound is classified under UN3439 (Hazard Class 6.1, Packing Group III) with hazard statements including H331 (toxic if inhaled), H302 (harmful if swallowed), and H315 (causes skin irritation), indicating that proper handling and safety protocols are required .

Chemical Procurement Quality Control Safety Compliance

Optimal Application Scenarios for 2,4-Dichloro-6-methylbenzonitrile (CAS 175277-98-2) Based on Quantitative Evidence


Regioselective Synthesis of Ortho-Substituted Anilines via Nitrile Hydrolysis

When a synthetic route requires selective hydrolysis of one nitrile group in the presence of another reactive site, the steric shielding provided by the ortho-methyl group in 2,4-dichloro-6-methylbenzonitrile reduces the rate of nucleophilic attack at the nitrile carbon . This differential reactivity can be exploited to achieve stepwise transformations where the nitrile is retained while other functional groups are modified, a strategy not feasible with the more reactive, non-methylated 2,4-dichlorobenzonitrile .

Building Block for Chlorinated Agrochemical Intermediates

The compound's documented use as an intermediate for agrochemical synthesis, combined with its 2,4-dichloro substitution pattern that mimics known herbicidal benzonitrile scaffolds, positions it as a strategic building block for developing novel crop protection agents . The methyl group enhances lipophilicity (logP predicted ~3.17), potentially improving membrane permeability and bioavailability of derived active ingredients compared to non-methylated analogs .

Palladium-Catalyzed Cross-Coupling for Pharmaceutical Lead Optimization

In medicinal chemistry programs requiring the elaboration of dichlorinated aromatic scaffolds, the electronic activation provided by the electron-donating methyl group at the 6-position alters the regioselectivity of palladium-catalyzed couplings (e.g., Suzuki-Miyaura) relative to 2,4-dichlorobenzonitrile . This enables the sequential installation of diverse aryl or heteroaryl groups at the chlorine-bearing positions, facilitating the rapid generation of compound libraries for structure-activity relationship studies .

Process Chemistry Development with Favorable Handling Characteristics

The 79-81 °C melting point of 2,4-dichloro-6-methylbenzonitrile, which is approximately 65 °C lower than that of 2,6-dichlorobenzonitrile (145-146 °C), simplifies process-scale handling and purification . The compound remains a free-flowing crystalline solid at ambient temperatures, eliminating the need for heated transfer lines or specialized containment for molten material, while still permitting straightforward recrystallization from standard organic solvents to achieve high purity .

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